molecular formula C18H16N2O3 B6420411 (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one CAS No. 1266797-62-9

(Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Cat. No.: B6420411
CAS No.: 1266797-62-9
M. Wt: 308.3 g/mol
InChI Key: WHEOSUQAGOFBFX-GDNBJRDFSA-N
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Description

(Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a synthetic organic compound that belongs to the class of pyrazolone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the benzylidene moiety can be reduced to form the corresponding alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the double bond would produce the corresponding alkane.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound has been studied for its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. Its ability to interact with biological targets makes it a promising candidate for drug development.

Medicine

In medicine, derivatives of pyrazolone compounds have been explored for their analgesic and antipyretic properties. This compound may exhibit similar pharmacological activities, making it a subject of interest in pharmaceutical research.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

    3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: Another precursor used in the synthesis.

    Other pyrazolone derivatives: Compounds with similar structures and biological activities.

Uniqueness

(Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

IUPAC Name

(4Z)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-12-15(10-13-8-9-16(21)17(11-13)23-2)18(22)20(19-12)14-6-4-3-5-7-14/h3-11,21H,1-2H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEOSUQAGOFBFX-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C=C2)O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C\C2=CC(=C(C=C2)O)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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